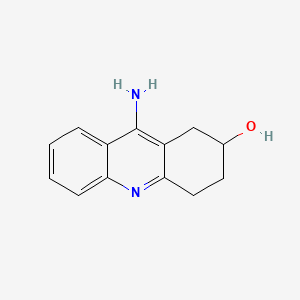
9-Amino-1,2,3,4-tetrahydroacridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-1,2,3,4-tetrahydroacridin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Alzheimer's Disease Treatment
The most prominent application of 9-amino-1,2,3,4-tetrahydroacridin-2-ol is in the treatment of Alzheimer's disease. Tacrine was the first drug approved for this purpose due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Research has shown that tacrine can improve cognitive function in some patients with Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Study : A clinical trial demonstrated that patients treated with tacrine showed improvements in cognitive function compared to those receiving a placebo. However, the drug's use has been limited due to significant side effects such as hepatotoxicity and gastrointestinal disturbances .
Acetylcholinesterase Inhibition
This compound exhibits potent AChE inhibitory activity. Studies indicate that various derivatives of this compound have been synthesized and tested for their efficacy as AChE inhibitors. For instance, compounds like (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate have shown promising results in reversing memory deficits induced by scopolamine and other neurotoxic agents in animal models .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of 9-amino-1,2,3,4-tetrahydroacridine derivatives has provided insights into optimizing their pharmacological properties. A study employed quantitative structure-activity relationship (QSAR) modeling to evaluate how different substitutions on the acridine nucleus affect AChE inhibition .
Key Findings :
- Substituents at positions 6 and 7 significantly influence the inhibitory potency.
- A favorable electron-attracting effect was noted for specific groups at these positions.
This research highlights the potential for designing novel derivatives with improved efficacy and reduced side effects.
Pharmacokinetics and Metabolism
Tacrine is extensively metabolized by cytochrome P450 enzymes into several metabolites, with 1-hydroxytacrine being the most active . Understanding its pharmacokinetics is crucial for optimizing dosing regimens and minimizing adverse effects.
Pharmacokinetic Profile :
| Parameter | Value |
|---|---|
| Half-life | Approximately 3 hours |
| Bioavailability | Variable (20% - 30%) |
| Major Metabolite | 1-hydroxytacrine |
Future Directions and Novel Applications
Recent studies have explored the potential of this compound beyond Alzheimer's disease. Its role as a neuroprotective agent is being investigated in various neurological disorders due to its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Potential Applications :
- Treatment of other neurodegenerative diseases (e.g., Parkinson's disease).
- Development of multifunctional drugs targeting multiple pathways involved in neurodegeneration.
属性
CAS 编号 |
130073-98-2 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
9-amino-1,2,3,4-tetrahydroacridin-2-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |
InChI 键 |
PYCYYSWVRAEADT-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1O)N |
规范 SMILES |
C1CC2=NC3=CC=CC=C3C(=C2CC1O)N |
同义词 |
2-hydroxytacrine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















